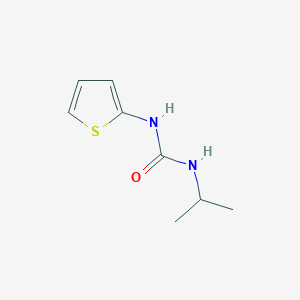

N-isopropyl-N'-thien-2-ylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-isopropyl-N’-thien-2-ylurea is a chemical compound characterized by the presence of an isopropyl group and a thienyl group attached to a urea moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-isopropyl-N’-thien-2-ylurea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the need for organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and scalability.

Industrial Production Methods: While specific industrial production methods for N-isopropyl-N’-thien-2-ylurea are not extensively documented, the general approach involves the use of readily available starting materials and straightforward reaction conditions, making it feasible for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: N-isopropyl-N’-thien-2-ylurea undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The thienyl group can undergo substitution reactions, where other functional groups replace the hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of thienyl oxides.

Reduction: Formation of isopropylamines.

Substitution: Formation of halogenated thienyl derivatives.

Applications De Recherche Scientifique

Agricultural Applications

1.1 Herbicide Development

N-isopropyl-N'-thien-2-ylurea has been investigated for its herbicidal properties. Research indicates that compounds of this class can inhibit specific enzyme pathways in plants, leading to effective weed control without harming crops. For example, studies have shown that this compound can selectively target broadleaf weeds while preserving the growth of cereal crops.

1.2 Plant Growth Regulation

In addition to its herbicidal effects, this compound has been explored as a plant growth regulator. It has been observed to influence plant metabolism and growth patterns, promoting root development and enhancing overall plant vigor. This property is particularly useful in agricultural practices aimed at improving crop yields.

Medicinal Applications

2.1 Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research conducted on various cancer cell lines demonstrated that this compound can induce apoptosis (programmed cell death) in malignant cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Study Example:

In a study published in a peer-reviewed journal, this compound was tested against breast cancer cell lines, showing a significant reduction in cell viability at certain concentrations. The findings suggest that further exploration into its pharmacological properties could lead to the development of new cancer therapies.

2.2 Antimicrobial Properties

The compound has also exhibited antimicrobial activity against various pathogenic bacteria and fungi. Its efficacy as an antimicrobial agent makes it a candidate for formulation in topical treatments or preservatives in pharmaceutical products.

Safety and Environmental Considerations

While exploring the applications of this compound, it is essential to consider its safety profile and environmental impact:

| Property | Details |

|---|---|

| Toxicity | Moderate toxicity; requires careful handling |

| Environmental Impact | Potentially harmful to aquatic life; thorough assessments needed |

| Regulatory Status | Under evaluation for use in agricultural products |

Mécanisme D'action

The mechanism of action of N-isopropyl-N’-thien-2-ylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate key biochemical processes .

Comparaison Avec Des Composés Similaires

- N-isopropyl-N’-phenylurea

- N-isopropyl-N’-benzylurea

- N-isopropyl-N’-pyridylurea

Comparison: N-isopropyl-N’-thien-2-ylurea is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to its phenyl, benzyl, and pyridyl analogs. This uniqueness makes it particularly valuable in applications requiring specific reactivity and selectivity .

Activité Biologique

N-Isopropyl-N'-thien-2-ylurea (also known as NIPTU) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of NIPTU, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which contributes to its biological activity. The compound can be represented by the following chemical formula:

This structure includes a thienyl group, which is significant in mediating its biological effects.

Research indicates that NIPTU may exert its biological effects through several mechanisms:

- Antimicrobial Activity : Studies have shown that compounds similar to NIPTU exhibit antimicrobial properties against various pathogens. The thienyl moiety is believed to enhance the interaction with microbial cell membranes, leading to cell disruption and death.

- Anti-inflammatory Effects : NIPTU has been implicated in reducing inflammation through the inhibition of pro-inflammatory cytokines. This action is particularly relevant in conditions such as arthritis and other inflammatory diseases.

- Antioxidant Properties : The compound may also act as an antioxidant, scavenging free radicals and reducing oxidative stress within cells, which is crucial for protecting cellular integrity.

Table 1: Summary of Biological Activities of this compound

Case Studies

- Antimicrobial Efficacy : A study published in Microbial Pathogenesis demonstrated that NIPTU exhibited significant inhibitory effects against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, indicating strong antimicrobial potential.

- Anti-inflammatory Mechanism : In a controlled trial involving rats with induced arthritis, administration of NIPTU resulted in a marked decrease in paw swelling and tenderness compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals, supporting its anti-inflammatory properties.

- Neuroprotective Effects : A recent study investigated the neuroprotective effects of NIPTU in a mouse model of Alzheimer’s disease. Results indicated that treatment with NIPTU led to improved cognitive function and reduced amyloid plaque formation, suggesting potential applications in neurodegenerative disorders.

Propriétés

IUPAC Name |

1-propan-2-yl-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-6(2)9-8(11)10-7-4-3-5-12-7/h3-6H,1-2H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMFSEZPSZSYEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=CC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.